2-Ethyl-2,4,4-trimethyl-1,3-oxazolidine
Overview
Description
2-Ethyl-2,4,4-trimethyl-1,3-oxazolidine is an organic compound belonging to the class of oxazolidines. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is known for its stability and versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-2,4,4-trimethyl-1,3-oxazolidine can be synthesized through the reaction of ethanolamine with isobutyraldehyde under acidic conditions. The reaction typically involves heating the reactants in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which are crucial for optimizing the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2,4,4-trimethyl-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the oxazolidine ring is opened and replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amines or alcohols
Substitution: Various substituted oxazolidines depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-2,4,4-trimethyl-1,3-oxazolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a stabilizer in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug delivery systems.
Industry: It is used in the production of polymers, coatings, and adhesives due to its stabilizing properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-2,4,4-trimethyl-1,3-oxazolidine involves its ability to interact with various molecular targets. The compound can form stable complexes with metal ions, which can enhance its reactivity in catalytic processes. Additionally, its ability to undergo ring-opening reactions makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-3-hydroxy-2,4,4-trimethyloxazolidine
- 2,4,4-Trimethyl-2-oxazoline
- 3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine
Uniqueness
2-Ethyl-2,4,4-trimethyl-1,3-oxazolidine stands out due to its unique combination of stability and reactivity. Unlike some similar compounds, it can participate in a wide range of chemical reactions while maintaining its structural integrity. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-ethyl-2,4,4-trimethyl-1,3-oxazolidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-5-8(4)9-7(2,3)6-10-8/h9H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKCJTAVABMDAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(NC(CO1)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30298695 | |
Record name | 2-Ethyl-2,4,4-trimethyl-1,3-oxazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30298695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82407-98-5 | |
Record name | NSC128260 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128260 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Ethyl-2,4,4-trimethyl-1,3-oxazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30298695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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